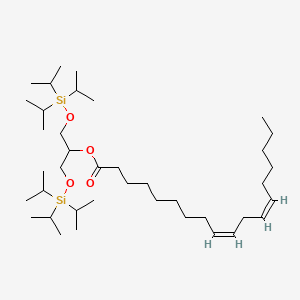
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is a chemical compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The molecular formula of this compound is C39H78O4Si2, and it has a molecular weight of 667.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the esterification of linoleic acid. The synthetic route typically involves the use of triisopropylsilyl chloride as a protecting group for the hydroxyl groups of glycerol, followed by esterification with linoleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and glycerides.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is hydrolyzed to release 2-Linoleoyl-rac-glycerol, which then participates in various biochemical processes, including the synthesis of triglycerides and phospholipids. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases.
Comparison with Similar Compounds
Similar Compounds
2-Linoleoyl-rac-glycerol: A direct product of Ditriisopropylsilyl Ether 2-Linoleoyl-rac-glycerol hydrolysis, used in similar applications.
Triisopropylsilyl Ether 2-Linoleoyl-rac-glycerol: A related compound with one less silyl ether group, used in lipid synthesis.
Ditriisopropylsilyl Ether 2-Oleoyl-rac-glycerol: Similar structure but with oleic acid instead of linoleic acid, used in the synthesis of oleic acid derivatives.
Uniqueness
This compound is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups during synthesis. This makes it a valuable intermediate in the production of complex lipids and glycerides.
Properties
Molecular Formula |
C39H78O4Si2 |
|---|---|
Molecular Weight |
667.2 g/mol |
IUPAC Name |
1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H78O4Si2/c1-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-39(40)43-38(30-41-44(32(2)3,33(4)5)34(6)7)31-42-45(35(8)9,36(10)11)37(12)13/h18-19,21-22,32-38H,14-17,20,23-31H2,1-13H3/b19-18-,22-21- |
InChI Key |
BIVIMDWFQUDBJY-VYEFPUSRSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C(C)C)(C(C)C)C(C)C)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


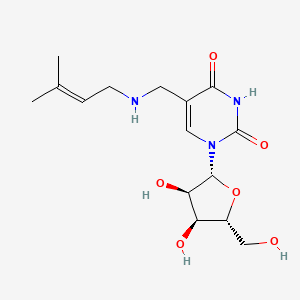

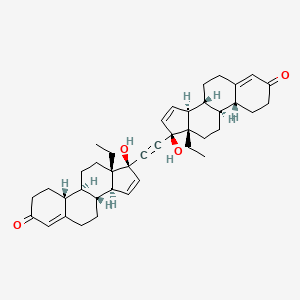
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
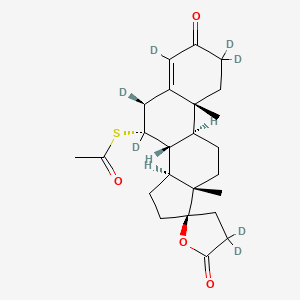
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B13860462.png)
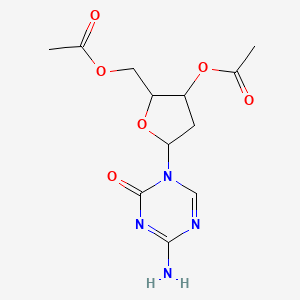
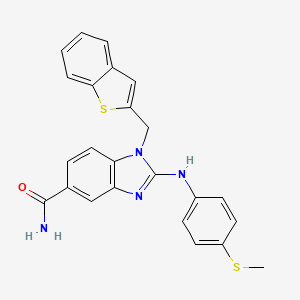
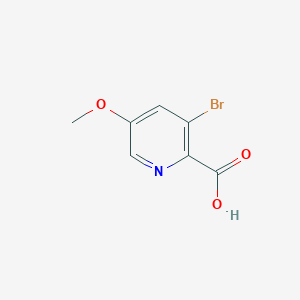
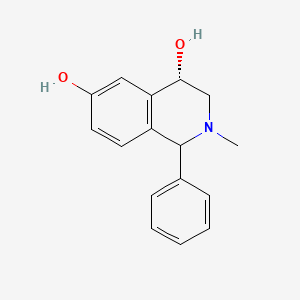
![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B13860499.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
